REACTION_CXSMILES
|
[CH:1](=[N:8][C:9]1C=CC=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.NCCC[Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21].[SiH4]>C1(C)C(C)=CC=CC=1>[C:2]1([CH:1]=[N:8][CH2:9][CH2:10][CH2:11][Si:19]([O:24][CH3:25])([O:22][CH3:23])[O:20][CH3:21])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NC1=CC=CC=C1
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Name
|
|
Quantity
|
24.7 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH4]
|
Name
|
|
Quantity
|
100 g
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
Distillation of the xylene and aniline
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Type
|
CUSTOM
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Details
|
resulted in 36 grams (98%) of N-benzylidene aminopropyltrimethoxysilane [cas no
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=NCCC[Si](OC)(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |